molecular formula C15H23N3O3 B15321182 N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide

N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide

Cat. No.: B15321182
M. Wt: 293.36 g/mol
InChI Key: FUYCHUKPYDOMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in the production of pharmaceuticals and other fine chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce the free amine.

Scientific Research Applications

N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.

    N-(tert-butoxycarbonyl)-L-alanine: Similar in structure but with an alanine residue instead of a phenylalanine.

Uniqueness

N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide is unique due to its specific structure, which includes a phenylacetamide moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex molecules.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[2-(3-acetamidophenyl)-2-aminoethyl]carbamate

InChI

InChI=1S/C15H23N3O3/c1-10(19)18-12-7-5-6-11(8-12)13(16)9-17-14(20)21-15(2,3)4/h5-8,13H,9,16H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

FUYCHUKPYDOMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.